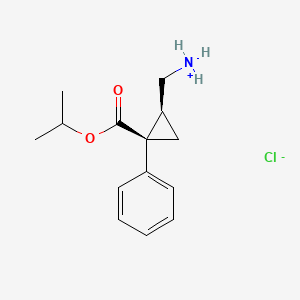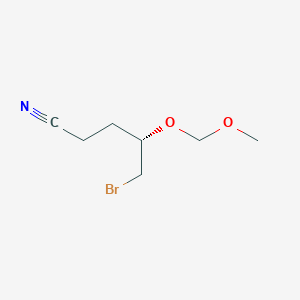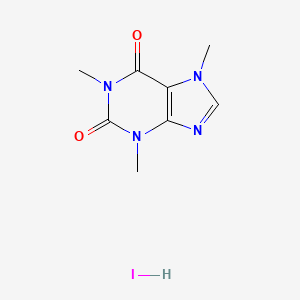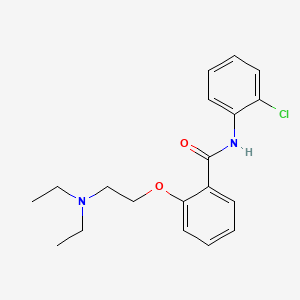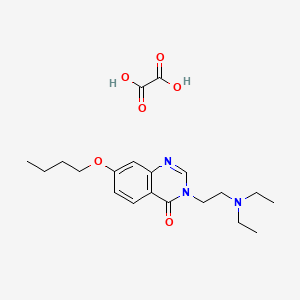
4-Quinolinamine,N-hydroxy-7-nitro-, 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Quinolinamine, N-hydroxy-7-nitro-, 1-oxide is a synthetic compound with the molecular formula C9H7N3O4 and a molecular weight of 221.19 g/mol. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives . It is part of the human exposome, indicating its presence in the environment and potential exposure to humans .
准备方法
The synthesis of 4-Quinolinamine, N-hydroxy-7-nitro-, 1-oxide involves several steps. One common method includes the nitration of 4-quinolinamine followed by oxidation to introduce the N-hydroxy group. The reaction conditions typically involve the use of strong acids and oxidizing agents. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
化学反应分析
4-Quinolinamine, N-hydroxy-7-nitro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: It acts as a weak oxidizing agent.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
4-Quinolinamine, N-hydroxy-7-nitro-, 1-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Quinolinamine, N-hydroxy-7-nitro-, 1-oxide involves its interaction with molecular targets in cells. It can act as an oxidizing agent, affecting cellular redox balance and potentially leading to oxidative stress. The compound may also interact with specific enzymes and proteins, modulating their activity and influencing various cellular pathways .
相似化合物的比较
4-Quinolinamine, N-hydroxy-7-nitro-, 1-oxide can be compared with other quinoline derivatives, such as:
4-Quinolinamine: Lacks the N-hydroxy and nitro groups, resulting in different chemical properties and reactivity.
Quinoline N-oxides: Share the N-oxide functional group but may have different substituents, leading to variations in their chemical behavior and applications.
The uniqueness of 4-Quinolinamine, N-hydroxy-7-nitro-, 1-oxide lies in its specific functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C9H7N3O4 |
|---|---|
分子量 |
221.17 g/mol |
IUPAC 名称 |
(NZ)-N-(1-hydroxy-7-nitroquinolin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H7N3O4/c13-10-8-3-4-11(14)9-5-6(12(15)16)1-2-7(8)9/h1-5,13-14H/b10-8- |
InChI 键 |
CWGYGADMDDFQED-NTMALXAHSA-N |
手性 SMILES |
C1=CC\2=C(C=C1[N+](=O)[O-])N(C=C/C2=N/O)O |
规范 SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N(C=CC2=NO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide,N-[(5-oxo-3-pyrazolin-3-yl)methyl]-(8ci)](/img/structure/B13734397.png)
